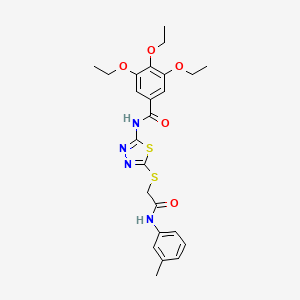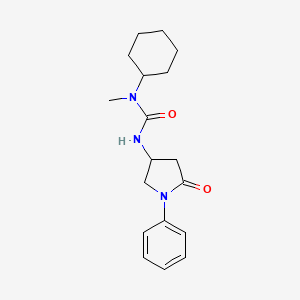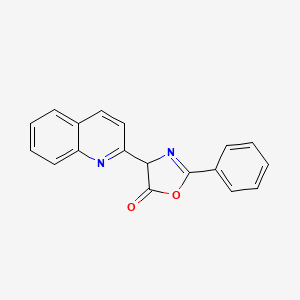
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4-difluorobenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4-difluorobenzene-1-sulfonamide is a useful research compound. Its molecular formula is C16H14F2N2O3S and its molecular weight is 352.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Anticancer Evaluation
A study by Kumar et al. (2014) focused on the synthesis of benzenesulfonamide derivatives, including N-(1-ethyl-2-oxoindolin-5-yl)-2,4-difluorobenzenesulfonamide, and evaluated their antimicrobial and anticancer activities. They discovered that these compounds displayed significant effectiveness against certain microbial strains and cancer cell lines, highlighting their potential in medical research and drug development Kumar et al., 2014.
Quantum Mechanical Studies and Urease Inhibition
Arshad et al. (2017) conducted quantum mechanical studies on isatin derivatives, including N-(1-ethyl-2-oxoindolin-5-yl)-2,4-difluorobenzenesulfonamide, and assessed their urease inhibition capabilities. The study emphasized the potential utility of these compounds in designing enzyme inhibitors, which could have implications in various therapeutic applications Arshad et al., 2017.
Antitubercular Agent Potential
Purushotham and Poojary (2018) explored the potential of N-(1-ethyl-2-oxoindolin-5-yl)-2,4-difluorobenzenesulfonamide as an antitubercular agent. Their research involved docking studies against the enoyl reductase enzyme of Mycobacterium tuberculosis, providing insights into the inhibitory action of this compound on the tuberculosis-causing bacterium Purushotham & Poojary, 2018.
CCR5 Antagonists for HIV-1 Infection
Cheng De-ju (2015) discussed the increasing interest in methylbenzenesulfonamide derivatives, including N-(1-ethyl-2-oxoindolin-5-yl)-2,4-difluorobenzenesulfonamide, as CCR5 antagonists in the context of HIV-1 infection prevention. This research highlights the potential of such compounds in the development of novel therapeutic agents for HIV-1 Cheng De-ju, 2015.
Tautomerism in Crystal Structure Analysis
Li et al. (2014) conducted a study on the crystal structure of a related compound, providing insights into the importance of understanding tautomerism in such molecules for their potential pharmaceutical applications Li et al., 2014.
Anti-Inflammatory, Analgesic, and Antioxidant Properties
A study by Küçükgüzel et al. (2013) synthesized and characterized derivatives of celecoxib, including N-(1-ethyl-2-oxoindolin-5-yl)-2,4-difluorobenzenesulfonamide, for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This research contributes to understanding the multifaceted therapeutic potential of such compounds Küçükgüzel et al., 2013.
Cyclooxygenase-2 Inhibitors
Hashimoto et al. (2002) investigated a series of benzenesulfonamide derivatives, including N-(1-ethyl-2-oxoindolin-5-yl)-2,4-difluorobenzenesulfonamide, as selective cyclooxygenase-2 inhibitors. This research is pivotal in the development of new drugs for the treatment of conditions like arthritis and acute pain Hashimoto et al., 2002.
Propriétés
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-2,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O3S/c1-2-20-14-5-4-12(7-10(14)8-16(20)21)19-24(22,23)15-6-3-11(17)9-13(15)18/h3-7,9,19H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLJTGPEHDHCSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-isobutyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2469682.png)
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}prop-2-enamide](/img/structure/B2469684.png)
![5-chloro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}thiophene-2-sulfonamide](/img/structure/B2469685.png)

![2-(2-thienyl)-7-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2469687.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-chloropyridin-4-yl)methanone](/img/structure/B2469691.png)

![5-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2469695.png)
![7-(2-chlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2469696.png)
![Ethyl 5-(2-(2,4-dichlorophenoxy)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2469698.png)
![1-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-phenylethanamine](/img/structure/B2469700.png)

![2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2469703.png)
